N-propoxyphthalimide
Overview
Description
“N-propoxyphthalimide” is a chemical compound with the molecular formula C11H11NO3 . It is also known by other synonyms such as “2-Propoxyisoindoline-1,3-dione”, “2-propoxyisoindole-1,3-dione”, and "2-propoxy-1H-isoindole-1,3 (2H)-dione" .
Synthesis Analysis
The synthesis of N-alkoxyphthalimide derivatives, including N-propoxyphthalimide, has been described in a study . The study outlines a PIDA-promoted cross-dehydrogenative coupling reaction between N-hydroxyphthalimide (NHPI) and aryl ketones. This methodology is distinguished by catalyst-free conditions, readily available starting materials, wide substrate scope, and operational simplicity .
Molecular Structure Analysis
The molecular weight of N-propoxyphthalimide is 205.21 g/mol . The IUPAC name for this compound is 2-propoxyisoindole-1,3-dione . The InChI and Canonical SMILES for this compound are also provided .
Chemical Reactions Analysis
N-propoxyphthalimide, like other N-alkoxyphthalimide derivatives, can be involved in various organic transformations . N-hydroxypthalimide (NHPI), from which N-propoxyphthalimide is derived, acts as an efficient free radical initiator . It can catalyze different types of bond formation strategies such as C−C, C−O, and C−N .
Physical And Chemical Properties Analysis
The physical and chemical properties of N-propoxyphthalimide include a molecular weight of 205.21 g/mol, XLogP3 of 2.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 3 . The compound also has a Topological Polar Surface Area of 46.6 Ų and a Heavy Atom Count of 15 .
Scientific Research Applications
Ocular Pharmacokinetics and Drug Delivery
N-Propoxyphthalimide-related compounds have implications in ocular pharmacokinetics and drug delivery. Research in this area focuses on overcoming the barriers protecting the eye to deliver therapeutic agents effectively. This is crucial in applying advanced biological therapies in ophthalmology, such as gene therapy and surgical transplantations (Urtti, 2006).
Anticancer Applications
Naphthalimide derivatives, related to N-propoxyphthalimide, have been investigated for their potential as anticancer agents. These compounds have shown activity against hypoxic solid tumors and are considered as promising prodrug leads for cancer treatment. Such research is pivotal in developing targeted therapies for cancer (Yin et al., 2007).
Supramolecular Chemistry and Sensor Development
Research on naphthalene diimides, which are structurally similar to N-propoxyphthalimide, extends to supramolecular chemistry and the development of sensors. These applications include molecular switching devices, ion channels, gelators, and catalysis through anion-π interactions. This area is significant for the advancement of artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
DNA Binding and Fluorescent Cellular Imaging
Functional 1,8-naphthalimide derivatives, which are chemically related to N-propoxyphthalimide, are used in DNA targeting, anticancer applications, and cellular imaging. These derivatives are significant due to their rich photophysical properties, making them ideal for probing biomolecular interactions and visualizing cellular uptake (Banerjee et al., 2013).
Fluorescent Probes in Neurological Studies
Naphthalimide-based probes are utilized in neurological research for detecting specific reactive species near neuronal receptors. These probes, by virtue of their design and sensitivity, serve as valuable tools in studying diseases related to the nervous system (Lee et al., 2018).
Future Directions
N-alkoxyphthalimide derivatives, including N-propoxyphthalimide, are one of the privileged core structural frameworks in the synthesis of pharmaceuticals and functional materials . Therefore, the development of highly efficient methods for the synthesis of N-alkoxyphthalimides has emerged as a research topic . Future research may focus on developing more simple, concise, and efficient synthetic routes .
properties
IUPAC Name |
2-propoxyisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXGSEQUJOCZRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377668 | |
Record name | N-propoxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propoxyphthalimide | |
CAS RN |
51951-26-9 | |
Record name | 2-Propoxy-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51951-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-propoxyphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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